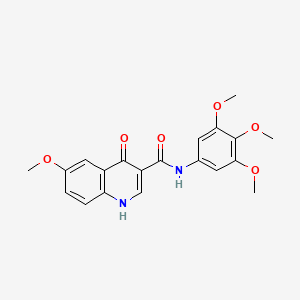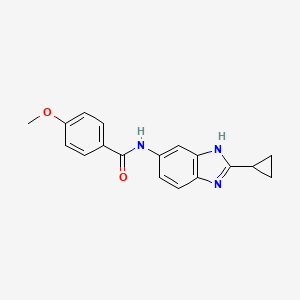
4-hydroxy-6-methoxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“woodlancin” , is a natural organic compound primarily found in magnolia flowers. Its chemical name is 4-hydroxy-3-methoxybenzaldehyde . This compound features a quinoline core with hydroxy and methoxy substituents, making it structurally intriguing.
Preparation Methods
Synthetic Routes:: The synthetic routes for woodlancin are not extensively documented, but one approach involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine (e.g., 4-hydroxyquinoline) under suitable conditions. The carboxamide functionality can be introduced through subsequent reactions.
Industrial Production:: Industrial-scale production methods for woodlancin remain limited due to its natural occurrence. research efforts are ongoing to optimize synthesis routes and improve yields.
Chemical Reactions Analysis
Reactivity:: Woodlancin is susceptible to various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction of the quinoline ring system may yield different products.
Substitution: The methoxy groups can participate in substitution reactions.
Condensation: The aldehyde group may react with suitable nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Lewis acids or bases for methoxy group substitution.
Condensation: Acidic or basic conditions for amine-aldehyde condensation.
Major Products:: The specific products depend on reaction conditions and substituents. Oxidation may lead to quinone derivatives, while reduction could yield partially saturated analogs.
Scientific Research Applications
Woodlancin has diverse applications:
Chemistry: It serves as a valuable building block for the synthesis of other compounds.
Biology: Researchers explore its potential as a bioactive molecule.
Medicine: Investigations focus on its pharmacological properties.
Industry: Woodlancin’s unique structure may find applications in materials science.
Mechanism of Action
The exact mechanism by which woodlancin exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Woodlancin shares structural features with other quinoline derivatives, but its specific combination of substituents makes it distinct. Similar compounds include:
3,4,5-Trimethoxyphenylquinoline: Lacks the carboxamide group.
4-Hydroxyquinoline: Lacks the methoxy groups.
Other quinoline-based natural products: Explore their similarities and differences.
Properties
Molecular Formula |
C20H20N2O6 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
6-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H20N2O6/c1-25-12-5-6-15-13(9-12)18(23)14(10-21-15)20(24)22-11-7-16(26-2)19(28-4)17(8-11)27-3/h5-10H,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
QVXPWSBNASCDKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-difluoro-1-(2-fluoroethyl)-N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10986525.png)
![(4-Benzylpiperazin-1-yl){1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone](/img/structure/B10986527.png)

![N-(3-acetylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10986540.png)

![1-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide](/img/structure/B10986555.png)
![N-[4-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10986585.png)
![N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10986591.png)

![N-(3-oxo-3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}propyl)pyrazine-2-carboxamide](/img/structure/B10986611.png)
![4,7-dimethoxy-1-methyl-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B10986622.png)
![N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10986631.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B10986637.png)
